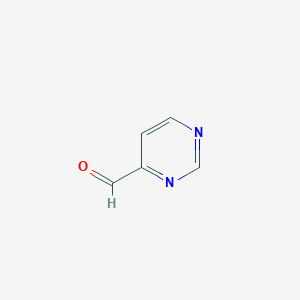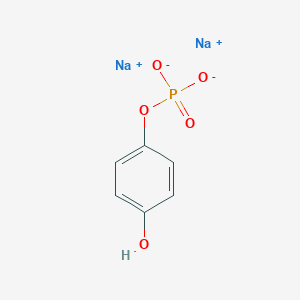
Sodium 4-hydroxyphenyl phosphate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sodium phosphate compounds can be achieved through various methods. For instance, sodium dihydrogen phosphate can be synthesized from sodium chloride and orthophosphoric acid using cation resin exchange at room temperature, offering an environmentally friendly process . Hydroxyapatite nanostructures, which include phosphate groups, can be synthesized using adenosine 5′-monophosphate sodium salt as an organic phosphorus source through solvothermal treatment . Similarly, sodium cobalt hydrogen phosphate hydrates can be synthesized by a mild hydrothermal method , and sodium hydroxygallophosphate can be prepared by hydrothermal synthesis .
Molecular Structure Analysis
The molecular structures of sodium phosphate compounds are diverse and can include various coordination geometries. For example, the sodium cobalt hydrogen phosphate hydrate possesses a layered structure with a novel three-cobalt polymeric coordination unit . The sodium bismuth polyphosphate features a long chain polyphosphate organization with helical ribbons . The sodium hydroxygallophosphate has a three-dimensional framework described from PO4 monophosphate groups sharing apices with Ga4O16(OH)(H2O) tetrameric building units .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving sodium phosphate compounds. However, the synthesis processes imply that these compounds can participate in reactions such as cation exchange and solvothermal or hydrothermal reactions to form complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium phosphate compounds vary depending on their specific structures. For example, the tetrasodium tricobalt bis-phosphate has a density of 2.573 g cm−3 and follows the Curie–Weiss law in magnetic susceptibility . The sodium bismuth polyphosphate has a calculated density of 3.918 and shows characteristic IR bands of infinite chain structures of PO4 tetrahedra . The thermal stability of these compounds can range from dehydrating at 75°C to decomposing at higher temperatures, as seen in the sodium salt of 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid .
Wissenschaftliche Forschungsanwendungen
1. Role in Phosphate Homeostasis
Sodium 4-hydroxyphenyl phosphate, as a phosphate-based compound, is implied to play a role in phosphate homeostasis. Phosphates are essential for various biological processes including energy metabolism, nucleic acid synthesis, and cell signaling. The regulation of phosphate homeostasis involves several hormones and phosphaturic peptides that interact with sodium-phosphate cotransporters, influencing the uptake of phosphate from the extracellular environment and maintaining overall balance (Berndt & Kumar, 2006).
2. Inhibition of Corrosion in Alkaline Solutions
Research has explored the use of phosphate compounds, including sodium phosphate, as non-toxic corrosion inhibitors. In alkaline media simulating the electrolyte in concrete pores, these compounds, by forming a protective layer on the steel surface, show potential in reducing corrosion activity, especially in the presence of chloride ions. This suggests a significant application in preserving the integrity of steel structures (Etteyeb et al., 2007).
3. Fluorogenic Reaction for Biomarker Identification
In a novel approach, a fluorogenic reaction involving sodium 4-hydroxyphenyl phosphate was reported for the first time. This reaction led to the in situ formation of fluorescent silicon-containing polymer dots (Si-PDs), which found application in alkaline phosphatase (ALP) activity assay and immunoassay. This innovative method has significant implications in biomarker identification, disease diagnosis, and inhibitor screening, marking a crucial contribution to medical research and diagnostics (Liu et al., 2020).
4. Hydroxyapatite Nanoparticle Formation
In the field of material science, sodium 4-hydroxyphenyl phosphate has been implicated in the synthesis of hydroxyapatite nanoparticles. The hydrothermal method, utilizing this compound, facilitates the formation of plate-like nanocrystals of hydroxyapatite, which are of interest due to their potential applications in medical implants, drug delivery systems, and other biomedical applications (Zhang et al., 2009).
Wirkmechanismus
Target of Action
Sodium 4-hydroxyphenyl phosphate primarily targets Alkaline Phosphatase (ALP) , an enzyme that plays a crucial role in various biochemical processes . ALP is known for its ability to catalyze the hydrolysis of phosphate esters in an alkaline environment .
Mode of Action
The compound interacts with its target, ALP, through a process known as enzymatic hydrolysis . In this process, ALP catalyzes the hydrolysis of Sodium 4-hydroxyphenyl phosphate into hydroquinone . This interaction results in significant changes in the biochemical environment, leading to the generation of specific products .
Biochemical Pathways
The hydrolysis of Sodium 4-hydroxyphenyl phosphate by ALP leads to the production of hydroquinone . This process affects the biochemical pathways associated with the generation of fluorescent silicon-containing polymer dots (Si-PDs) . The hydroquinone produced controls the generation of these Si-PDs, which are used in various biochemical assays .
Result of Action
The enzymatic hydrolysis of Sodium 4-hydroxyphenyl phosphate by ALP results in the production of hydroquinone . This hydroquinone then controls the generation of fluorescent Si-PDs . These Si-PDs have significant applications in biochemical assays, including the detection of ALP activity and immunoassays .
Action Environment
The action of Sodium 4-hydroxyphenyl phosphate is influenced by various environmental factors. For instance, the activity of ALP, the primary target of the compound, is known to be influenced by pH levels . Therefore, changes in the pH of the environment could potentially affect the efficacy and stability of Sodium 4-hydroxyphenyl phosphate. Additionally, other factors such as temperature and the presence of other biochemical entities could also influence the compound’s action.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
disodium;(4-hydroxyphenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O5P.2Na/c7-5-1-3-6(4-2-5)11-12(8,9)10;;/h1-4,7H,(H2,8,9,10);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYKXZZXDRGNST-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OP(=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Na2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596669 | |
| Record name | Disodium 4-hydroxyphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-hydroxyphenyl phosphate | |
CAS RN |
20368-79-0 | |
| Record name | Disodium 4-hydroxyphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions "In situ formation of fluorescent silicon-containing polymer dots for alkaline phosphatase activity detection and immunoassay". What role does Sodium 4-hydroxyphenyl phosphate play in this context?
A1: Sodium 4-hydroxyphenyl phosphate acts as a substrate for the enzyme alkaline phosphatase (ALP). [] ALP cleaves the phosphate group from Sodium 4-hydroxyphenyl phosphate, generating free 4-hydroxyphenol. This product can then undergo further reactions, such as oxidation, leading to the formation of fluorescent products. In the context of this research, the fluorescence generated is directly proportional to the activity of ALP, enabling its detection and quantification. This principle can be further applied in immunoassays, where ALP is often conjugated to antibodies. The amount of fluorescent signal generated can then be correlated to the concentration of the target analyte.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



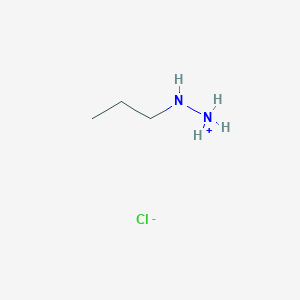
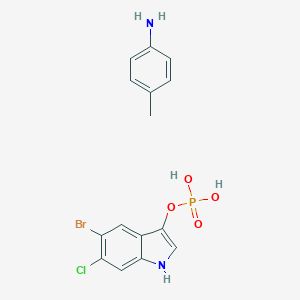


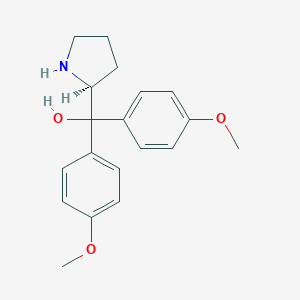
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (](/img/structure/B152804.png)
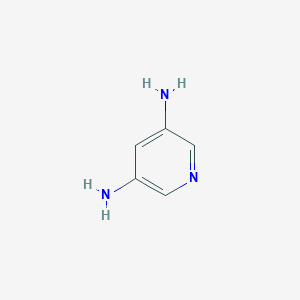
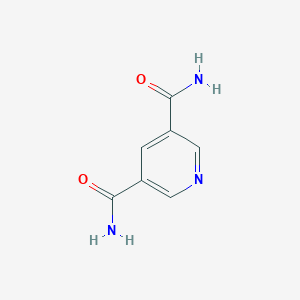
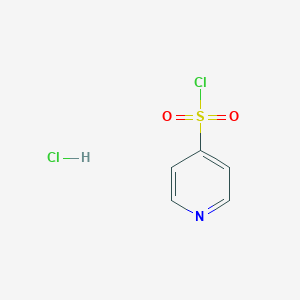
![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)
![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)
![Pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152818.png)

